N-methoxy-N-methylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(10-2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOCCUNXETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-methoxy-N-methylpiperidin-4-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methylpiperidin-4-amine is a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine motif is a well-established "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed characterization of this compound. Furthermore, it explores the potential applications of this molecule, drawing upon the extensive bioactivity of related piperidine and N-alkoxyamine compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Chemical Identity and Properties
This compound is characterized by a piperidine ring with an N-methoxy-N-methylamino substituent at the 4-position. This unique combination of a cyclic amine and a hydroxylamine ether derivative imparts specific physicochemical properties that are of interest in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| SMILES | CN(OC)C1CCNCC1 | [2] |
| CAS Number | 1517779-75-7 | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis commences with the reductive amination of a protected 4-piperidone with N,O-dimethylhydroxylamine, followed by deprotection of the piperidine nitrogen.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)amino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a mild base like triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid reduction of other functional groups.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the purified tert-butyl 4-(methoxy(methyl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C. The use of a strong acid is necessary to cleave the tert-butyloxycarbonyl (Boc) protecting group.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product will likely be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water and basify with a suitable base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH > 10.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.
Predicted Characterization Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.[3][4][5]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Piperidine Ring Protons: Complex multiplets in the regions of approximately 1.5-2.0 ppm (axial protons) and 2.8-3.2 ppm (equatorial protons). The protons alpha to the ring nitrogen will appear more downfield.
-
N-CH₃ Protons: A singlet at approximately 2.5-2.8 ppm.
-
O-CH₃ Protons: A singlet at approximately 3.5-3.8 ppm.
-
NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Piperidine Ring Carbons: Peaks in the range of approximately 30-55 ppm. The carbon bearing the N-methoxy-N-methylamino group (C4) would be expected around 50-60 ppm.
-
N-CH₃ Carbon: A peak around 35-45 ppm.
-
O-CH₃ Carbon: A peak around 60-65 ppm.
Mass Spectrometry (MS):
-
Electron Ionization (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 144 or 145, respectively.
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of the methoxy group (-OCH₃) or the methyl group (-CH₃) from the side chain. Alpha-cleavage of the piperidine ring is also a common fragmentation pathway for such compounds.[6][7]
Potential Applications in Drug Discovery
The piperidine scaffold is a key component in a multitude of approved drugs targeting a wide range of therapeutic areas.[1][8] Its derivatives have shown diverse pharmacological activities, including anticancer, antidepressant, and neuroprotective properties.[1][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prochemonline.com [prochemonline.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of N-methoxy-N-methylpiperidin-4-amine in organic solvents
An In-depth Technical Guide to the Solubility of N-methoxy-N-methylpiperidin-4-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in common organic solvents. In the absence of extensive, publicly available quantitative data for this specific molecule, this document synthesizes a predictive solubility profile based on its fundamental physicochemical properties, the known behavior of analogous chemical structures, and core principles of solvent-solute interactions. Furthermore, this guide furnishes a detailed, field-proven experimental protocol based on the equilibrium shake-flask method to empower researchers in drug development and chemical synthesis to determine precise, quantitative solubility data. The methodologies and theoretical discussions are designed to be a self-validating system, providing both the "how" and the "why" for laboratory-scale solubility determination.
Introduction and Physicochemical Profile
This compound is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, and understanding the solubility of its derivatives is critical for reaction engineering, formulation development, and purification strategies.[1][2] The unique combination of a secondary amine at the 4-position and an N-methoxy-N-methyl group at the piperidine nitrogen dictates a specific set of physicochemical properties that govern its interaction with various solvents.
The fundamental properties of a compound are the primary determinants of its solubility behavior. Key predicted and known properties for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Molecular Formula | C₇H₁₆N₂O | [3] |
| Molecular Weight | 144.22 g/mol | Calculated |
| Appearance | Liquid (Predicted) | Inferred from similar low MW amines |
| Predicted XLogP | 0.4 | [3] |
| Hydrogen Bond Donor Count | 1 (from the secondary amine) | Structural Analysis |
| Hydrogen Bond Acceptor Count | 3 (amine N, piperidine N, methoxy O) | Structural Analysis |
| Basicity (pKa) | Basic (amine group) | General property of aliphatic amines[4][5] |
The predicted XLogP of 0.4 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, leaning towards hydrophilicity.[3] This low value, combined with multiple hydrogen bond acceptors and a donor site, indicates that the molecule will likely exhibit favorable interactions with polar solvents.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces.[6] The overall free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for dissolution to occur spontaneously. For this compound, the key interactions influencing its solubility are:
-
Hydrogen Bonding: The secondary amine (-NH) provides a hydrogen bond donor site, while the two nitrogen atoms and the methoxy oxygen act as hydrogen bond acceptors.[5] This makes the molecule highly compatible with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).
-
Dipole-Dipole Interactions: The inherent polarity of the C-N, N-O, and C-O bonds creates a significant molecular dipole, promoting solubility in polar aprotic solvents like acetonitrile and acetone.
-
Van der Waals Forces: The aliphatic piperidine ring contributes to London dispersion forces, allowing for some interaction with less polar solvents like toluene, though these interactions are weaker compared to the polar forces.[7]
The basicity of the amine group means that in acidic conditions, it can be protonated to form a highly polar ammonium salt, which dramatically increases aqueous solubility.[8] While this guide focuses on organic solvents, this property is crucial to consider in acidic reaction or workup conditions.
Caption: Workflow for Determining Equilibrium Solubility.
Conclusion
This compound is predicted to be a highly versatile compound with excellent solubility in a broad range of polar protic and aprotic organic solvents, and moderate solubility in aromatic solvents. Its solubility is expected to be limited in nonpolar aliphatic hydrocarbons. This profile is dictated by its ability to engage in strong hydrogen bonding and dipole-dipole interactions. For applications requiring precise solubility values, the detailed shake-flask protocol provided offers a reliable method for quantitative determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis and development.
References
-
FTFC. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Amine Unknowns. Retrieved from [Link]
-
Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-methoxy-n-methylpiperidin-4-amine (C7H16N2O). Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3-methoxypropyl)-1-methylpiperidin-4-amine. Retrieved from [Link]
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
PubChem. (n.d.). 1-Methoxypiperidin-4-one. Retrieved from [Link]
-
PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physicochemical Properties of the Mixed Solvent of 2-Piperidineethanol, Sulfolane and Water. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]
-
PMC. (2019, January 28). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
Chemsrc.com. (n.d.). N-Methyl-4-piperidone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N'-boc-N-Methoxy-N-methylpiperidine-4-carboxamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO). Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 1-methoxy-n-methylpiperidin-4-amine (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
Navigating the Uncharted: A Provisional Safety and Handling Guide for N-methoxy-N-methylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methylpiperidin-4-amine (CAS No. 1517779-75-7) is a novel compound with potential applications in pharmaceutical research and development.[1] As with any new chemical entity, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel and the integrity of research. This technical guide provides a provisional yet in-depth analysis of the potential hazards and safe handling procedures for this compound. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to offer a robust, precautionary framework for its use in a research setting. The causality behind each recommendation is explained to foster a culture of safety and scientific rigor.
Compound Identification and Inferred Hazard Profile
Chemical Identity
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1517779-75-7 |
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.22 g/mol |
| Chemical Structure | (A definitive structure should be included here if available) |
Provisional Hazard Classification
Due to the absence of specific toxicological data for this compound, a provisional hazard classification has been extrapolated from closely related piperidine derivatives. The primary analogs considered include 4-Methylpiperidine, N-Methyl-4-piperidinol, and 1-(3-Methoxypropyl)-4-piperidinamine. Based on the data from these surrogates, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[2][3][4]
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[2][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2]
-
Flammability: May be a flammable liquid and vapor.[5]
Expert Rationale: The piperidine ring is a common scaffold in bioactive molecules. Substituents on the ring and the nitrogen atom significantly influence the compound's physical, chemical, and toxicological properties. The presence of amine and methoxy groups suggests potential for skin and eye irritation, as well as systemic toxicity upon absorption. The low molecular weight and likely liquid state at room temperature may also contribute to flammability.
Physical and Chemical Properties: A Comparative Analysis
The following table summarizes key physical and chemical properties of analogous compounds to provide an estimated profile for this compound. Researchers should assume the target compound's properties fall within a similar range and handle it accordingly.
| Property | 4-Methylpiperidine [5] | N-Methyl-4-piperidinol | 1-(3-Methoxypropyl)-4-piperidinamine [3] | Provisional Estimate for this compound |
| Appearance | Colorless to light yellow liquid | - | Liquid | Likely a liquid at room temperature |
| Boiling Point | 122 °C | - | 251.5 °C | 150 - 250 °C |
| Flash Point | 13 °C | - | - | Potentially < 60 °C (Flammable) |
| Water Solubility | Miscible | - | - | Likely soluble |
| pH | 13 (10% aq. sol) | - | - | Basic |
Causality in Property Estimation: The boiling point is influenced by molecular weight and intermolecular forces. The presence of the N-methoxy-N-methyl group may lead to a higher boiling point than 4-methylpiperidine. The amine functionality will likely render the compound water-soluble and result in a basic solution. The flammability is inferred from the low flash point of the parent piperidine analog.
Safe Handling and Storage: A Protocol for Prudence
Given the inferred hazards, a stringent set of handling and storage protocols is mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
Caption: Step-by-step spill response workflow.
Detailed Spill Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. [3][4] |
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, sealed, and labeled hazardous waste container.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. [4]
Conclusion: A Commitment to Safety
This provisional guide provides a framework for the safe handling of this compound based on the best available data from analogous compounds. It is imperative that researchers treat this compound with the utmost care, adhering to the precautionary measures outlined herein. As more specific toxicological and safety data for this compound becomes available, this guide should be updated accordingly. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- Safety Data Sheet for 4-Methylpiperidine. (2015, February 2). Retrieved from [URL not available in search results]
- Safety Data Sheet for 4-Methoxy-N-methylbenzylamine. (2010, June 7). Fisher Scientific. Retrieved from [URL not available in search results]
- Safety Data Sheet. (2025, September 23). Sigma-Aldrich. Retrieved from [URL not available in search results]
- Safety Data Sheet for N-Methyl-4-piperidinol. (2023, October 27). Sigma-Aldrich. Retrieved from [URL not available in search results]
- Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine. (2025, July 26). ChemicalBook. Retrieved from [URL not available in search results]
- N-Methylpiperidine. Jubilant Ingrevia. Retrieved from [URL not available in search results]
- This compound. BLD Pharm.
- N-(3-methoxypropyl)-1-methylpiperidin-4-amine. PubChemLite.
- 1-(3-Methoxypropyl)-4-piperidinamine SDS, 179474-79-4 Safety Data Sheets. ECHEMI.
Sources
Methodological & Application
Application Notes & Protocols: The N-Methoxy-N-Methyl-4-Carboxamidopiperidine Scaffold in Modern Medicinal Chemistry
Abstract
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its ability to confer favorable physicochemical properties and provide versatile synthetic handles for molecular elaboration.[1][2] This guide focuses on a particularly powerful building block: N-Boc-N'-methoxy-N'-methylpiperidine-4-carboxamide . This scaffold strategically combines the benefits of the piperidine core with the precision of a Weinreb amide, offering a robust platform for the controlled synthesis of 4-acylpiperidine derivatives. We will provide an in-depth exploration of the rationale behind its use, detailed protocols for its synthesis and application in Weinreb-Nahm ketone synthesis, and insights into its strategic value for developing complex drug candidates.
Introduction: A Scaffold of Strategic Importance
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that profoundly influences a molecule's biological activity, selectivity, and pharmacokinetic profile. The six-membered nitrogenous heterocycle, piperidine, has earned its status as a "privileged structure" for several key reasons:
-
Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, which can significantly enhance aqueous solubility—a crucial factor for drug formulation and distribution.[3]
-
Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents in axial or equatorial positions, enabling chemists to fine-tune interactions with complex biological targets.[4]
-
Synthetic Tractability: The piperidine ring is synthetically robust and serves as a versatile anchor for a wide array of chemical modifications.[2]
This guide focuses on a specialized piperidine derivative that incorporates an N-methoxy-N-methylamide, commonly known as a Weinreb amide . The Weinreb amide is a highly valued functional group in organic synthesis for its unique reactivity with organometallic reagents.[5][6] Unlike esters or acid chlorides, which are prone to "over-addition" by strong nucleophiles to form tertiary alcohols, the Weinreb amide reacts to form a stable, chelated tetrahedral intermediate.[7] This intermediate resists further addition and collapses to the desired ketone only upon acidic workup, providing a reliable and high-yielding route to this important functional group.
By integrating the Weinreb amide at the 4-position of a piperidine ring, we create a bifunctional scaffold that serves as a linchpin for building complex molecules, particularly those targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) disorders.[3][8]
Synthesis of the Core Scaffold: tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate
The synthesis of this key intermediate is typically achieved from commercially available piperidine-4-carboxylic acid (isonipecotic acid). The protocol involves two critical steps: protection of the piperidine nitrogen and subsequent conversion of the carboxylic acid to the Weinreb amide.
Protocol 2.1: Synthesis of the Weinreb Amide Scaffold
Rationale: The secondary amine of the piperidine ring is a nucleophile and a base. It must be protected to prevent it from interfering with the subsequent amidation reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the amidation conditions but can be readily removed later under acidic conditions without affecting the Weinreb amide. The conversion of the carboxylic acid to the Weinreb amide is achieved via an active ester intermediate, facilitated by a peptide coupling reagent like HATU, which ensures a high-yield, clean reaction.
Materials:
-
Piperidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
N,O-Dimethylhydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
Part A: Boc Protection of Piperidine-4-carboxylic acid
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (approx. 0.5 M final concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with diethyl ether (2x volume) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate should form.
-
Extract the product into ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid, which is typically used without further purification.
Part B: Weinreb Amide Formation
-
Dissolve the Boc-protected acid from Part A (1.0 eq) in anhydrous DMF (approx. 0.4 M concentration) under a nitrogen atmosphere.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 4-6 hours. Monitor completion by TLC or LC-MS.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volume).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate as a clear oil or white solid.
Core Application: Weinreb-Nahm Ketone Synthesis
The primary utility of this scaffold is its reaction with organometallic reagents to produce 4-acylpiperidines. This protocol describes a general procedure using a Grignard reagent.
Protocol 3.1: Synthesis of a 4-Acylpiperidine Derivative
Rationale: The Grignard reagent, a strong carbon nucleophile, adds to the carbonyl of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium ion and the two oxygen atoms. This stable complex prevents the addition of a second equivalent of the Grignard reagent. Upon aqueous acidic workup, the complex collapses, liberating the desired ketone.
Materials:
-
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 eq)
-
Aryl- or Alkylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 eq in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve the Weinreb amide scaffold (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred solution of 1 M HCl at 0 °C.
-
Stir the biphasic mixture for 30 minutes.
-
Extract the product with ethyl acetate (3x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired tert-butyl 4-acylpiperidine-1-carboxylate .
Downstream Synthetic Strategies
The true power of this scaffold lies in its bifunctionality. After the ketone has been installed, the Boc-protected nitrogen provides a gateway to further diversification.
A. Boc Deprotection: The Boc group can be cleanly removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or by bubbling HCl gas through a solution in methanol or dioxane. This unmasks the secondary amine of the piperidine ring.
B. N-Functionalization: The newly exposed secondary amine is a versatile handle for a variety of subsequent reactions:
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces substituted alkyl groups.[9]
-
N-Alkylation: Reaction with alkyl halides can introduce simple alkyl chains.
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides forms amides or sulfonamides, respectively, which are common functional groups in drug molecules.[10][11]
-
Buchwald-Hartwig Amination: Cross-coupling with aryl halides provides access to N-aryl piperidine derivatives.
Physicochemical Data & Strategic Insights
The properties of the scaffold and its derivatives are critical for their application in drug design.
| Compound | Molecular Formula | Mol. Wt. ( g/mol ) | Calculated LogP |
| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C₁₃H₂₄N₂O₄ | 272.34 | 1.25 |
| tert-Butyl 4-benzoylpiperidine-1-carboxylate | C₁₇H₂₃NO₃ | 290.38 | 3.10 |
| 4-Benzoylpiperidine hydrochloride | C₁₂H₁₆ClNO | 225.71 | 1.80 |
Data calculated using standard chemical software packages. Actual values may vary.
Key Insights:
-
Lipophilicity Control: The initial Boc-protected scaffold is moderately lipophilic. The introduction of an aromatic ring via the Weinreb reaction significantly increases the LogP. Subsequent deprotection and protonation of the piperidine nitrogen dramatically increases hydrophilicity, a strategy often used to balance membrane permeability with aqueous solubility.
-
pKa Modulation: The basicity of the piperidine nitrogen can be fine-tuned by the choice of N-substituent. Electron-withdrawing groups (e.g., amides) will decrease the pKa, while electron-donating alkyl groups will maintain or slightly increase it. This is a critical parameter for controlling target engagement and off-target effects, such as hERG channel affinity.[4]
Conclusion
The N-Boc-N'-methoxy-N'-methylpiperidine-4-carboxamide scaffold is a testament to the power of strategic functional group placement in medicinal chemistry. It provides a robust and reliable method for accessing 4-acylpiperidines, a core motif in numerous biologically active compounds. By leveraging the controlled reactivity of the Weinreb amide and the synthetic versatility of the protected piperidine nitrogen, researchers are equipped with a powerful tool to efficiently explore chemical space, optimize lead compounds, and accelerate the drug discovery process.
References
-
Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. Available at: [Link]
-
Singh, H., et al. (2021). Piperidine-based drug discovery. ResearchGate. Available at: [Link]
-
Gaur, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
Sabatino, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]
-
Sibi, M. P., & Miyawaki, T. (2007). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. Available at: [Link]
-
S. Nahm, S. M. Weinreb (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]
-
Nolan, S. P., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
-
Ishihara, K., et al. (2013). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: N-methoxy-N-methylpiperidin-4-amine in Pharmaceutical Synthesis
Introduction: A Privileged Scaffold with Latent Reactivity
The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in the structures of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable building block for designing ligands that target a wide array of biological entities, particularly G-protein coupled receptors (GPCRs).[1] Within this critical class of heterocycles, N-methoxy-N-methylpiperidin-4-amine (CAS No. 1517779-75-7) emerges as a highly versatile, yet under-documented, intermediate.[2][3] Its unique bifunctional nature, featuring a secondary amine on the piperidine ring and a Weinreb amide (N-methoxy-N-methylamide) functionality, offers a dual handle for synthetic elaboration. This allows for the sequential or orthogonal introduction of molecular complexity, a highly desirable feature in the construction of novel drug candidates.
This technical guide provides an in-depth exploration of the strategic application of this compound in pharmaceutical research and development. We will elucidate the latent reactivity of its Weinreb amide and piperidine nitrogen, offering detailed, field-proven protocols for its transformation into key pharmaceutical synthons. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1517779-75-7 | [2][3] |
| Molecular Formula | C₇H₁₆N₂O | [4] |
| Molecular Weight | 144.22 g/mol | [4] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly available, but expected to be >200 °C | Inferred from related compounds |
| Solubility | Expected to be soluble in a range of organic solvents (DCM, THF, MeOH, etc.) | General chemical knowledge |
Safety and Handling:
Core Safety Recommendations:
-
Engineering Controls: Handle in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[5][7][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[5][6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Utility and Strategic Applications
The synthetic value of this compound lies in the differential reactivity of its two key functional groups: the Weinreb amide and the secondary amine of the piperidine ring. This allows for a modular approach to the synthesis of complex molecules.
I. The Weinreb Amide: A Gateway to Ketones
The N-methoxy-N-methylamide (Weinreb amide) is a highly effective acylating agent that, upon reaction with organometallic reagents, yields ketones. A key advantage of the Weinreb amide is its resistance to over-addition, which is a common problem with more reactive acylating agents like acid chlorides or esters. This is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.
Protocol 1: Synthesis of a Substituted 4-Acylpiperidine
This protocol details a general procedure for the synthesis of a 4-acylpiperidine derivative, a common scaffold in pharmacologically active molecules, including inhibitors of the presynaptic choline transporter.[10]
Reaction Scheme:
Caption: General workflow for the synthesis of a 4-acylpiperidine derivative.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (approximately 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired 4-acylpiperidine derivative.
Causality and Self-Validation:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are crucial for the success of the reaction.
-
Slow Addition at Low Temperature: This minimizes side reactions and controls the exothermicity of the reaction.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the stable tetrahedral intermediate and protonate the piperidine nitrogen, facilitating extraction into the organic phase after neutralization.
-
TLC Monitoring: Regular monitoring ensures that the reaction is driven to completion and helps in determining the optimal reaction time.
II. The Piperidine Nitrogen: A Nucleophilic Handle for Diversification
The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through various reactions, such as N-alkylation, N-acylation, and reductive amination. This allows for the introduction of diverse substituents at the 1-position of the piperidine ring, a common strategy in the development of GPCR modulators and other drug classes.[1]
Protocol 2: N-Alkylation of the Piperidine Ring
This protocol describes a general method for the N-alkylation of the piperidine nitrogen, a key step in the synthesis of many pharmaceutical agents, including prokinetic agents.[11]
Reaction Scheme:
Caption: General workflow for the N-alkylation of the piperidine nitrogen.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), K₂CO₃ (2.0 eq), and the alkyl halide (1.1 eq) in DMF (approximately 0.3 M).
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with EtOAc (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
Causality and Self-Validation:
-
Base: The inorganic base (K₂CO₃) acts as a proton scavenger, neutralizing the acid generated during the reaction and driving the equilibrium towards the product.
-
Polar Aprotic Solvent: DMF is an excellent solvent for this type of Sₙ2 reaction, as it solvates the cation of the base, making the carbonate anion more nucleophilic.
-
Heating: Heating is often necessary to increase the rate of reaction, especially with less reactive alkyl halides.
-
Aqueous Workup and Brine Wash: This procedure is essential for removing the high-boiling point solvent DMF and inorganic salts from the product.
Conclusion: A Versatile Intermediate for Drug Discovery
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its bifunctional nature allows for the strategic and controlled introduction of molecular diversity, making it an attractive building block for lead optimization campaigns. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this promising intermediate in the quest for novel therapeutics.
References
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (URL: [Link])
-
Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents - PMC. (URL: [Link])
-
7 - Safety Data Sheet. AAPPTec. (URL: [Link])
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])
-
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (URL: [Link])
-
Preparation of key α‐amino nitrile and ester N‐methoxy piperidine... - ResearchGate. (URL: [Link])
-
PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. (URL: [Link])
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - Sungkyunkwan University. (URL: [Link])
-
N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])
-
Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF - ResearchGate. (URL: [Link])
-
1-methoxy-n-methylpiperidin-4-amine (C7H16N2O) - PubChemLite. (URL: [Link])
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL: [Link])
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1517779-75-7|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 1-methoxy-n-methylpiperidin-4-amine (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. chemos.de [chemos.de]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nj.gov [nj.gov]
- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.skku.edu [pure.skku.edu]
Application Note: High-Efficiency Synthesis of N-Methoxy-N-methylpiperidin-4-amine Scaffolds
Introduction & Strategic Significance
The N-methoxy-N-methylpiperidin-4-amine moiety represents a specialized "masked" functionality in medicinal chemistry. While the N-methoxy-N-methyl group is ubiquitously known as the "Weinreb amine" when participating in amide bonds (Weinreb amides), its installation directly onto the C4 position of a piperidine ring creates a versatile building block.
This scaffold serves two primary critical functions in drug discovery:
-
Precursor to C4-Acyl Piperidines: Acylation of this amine yields a Weinreb amide, which can subsequently react with Grignard or organolithium reagents to generate C4-ketone piperidines without over-addition to tertiary alcohols.
-
Polar Pharmacophore: The N-alkoxyamine motif itself acts as a hydrogen bond acceptor with unique steric and electronic properties, increasingly used to tune solubility and metabolic stability in GPCR ligands.
This guide details the Reductive Amination protocol, the industry "Gold Standard" for accessing this motif. Unlike nucleophilic substitution, which suffers from elimination side-products and over-alkylation, reductive amination offers superior regioselectivity and yield.
Mechanistic Foundation
The synthesis relies on the condensation of N-Boc-4-piperidone with N,O-dimethylhydroxylamine (Weinreb amine) to form an iminium ion intermediate. This species is selectively reduced in situ.
Key Mechanistic Drivers:
-
Selective Reduction: We utilize Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaBH₄, STAB is mild and does not reduce the ketone starting material rapidly, allowing the iminium ion to form and be reduced selectively.
-
pH Control: The reaction requires a slightly acidic microenvironment (pH 5–6) to facilitate iminium formation without protonating the nucleophilic amine to the point of deactivation.[3] Acetic acid is used as the modulator.[1][2][3][4]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the reductive amination using STAB. The iminium ion is the critical species reduced by the hydride donor.
Experimental Protocols
Protocol A: Reductive Amination (The Core Synthesis)
Objective: Synthesis of tert-butyl 4-(methoxy(methyl)amino)piperidine-1-carboxylate.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| N-Boc-4-piperidone | 1.0 | Substrate | Protected nitrogen prevents side reactions. |
| N,O-Dimethylhydroxylamine HCl | 1.2 | Nucleophile | HCl salt is stable; requires buffering. |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reductant | Moisture sensitive; add as solid. |
| Acetic Acid (AcOH) | 1.0 - 1.2 | Catalyst/Buffer | Neutralizes the HCl from the amine salt. |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Superior to THF for STAB solubility. |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous DCE (0.2 M concentration).
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) directly to the stirring solution.
-
Buffering: Add Acetic Acid (1.0 equiv). Note: If using the free base of the amine, use only 0.1 equiv AcOH. Stir for 15–30 minutes at Room Temperature (RT) to allow equilibrium formation of the hemiaminal.
-
Reduction: Cool the mixture to 0°C (optional, often runs at RT) and add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution may occur.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen.
-
QC Check: Monitor by TLC (Stain: Ninhydrin or KMnO₄). The ketone spot should disappear.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup:
-
Purification: The crude material is often clean enough (>90%) for the next step. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).[1]
Protocol B: N-Boc Deprotection (Optional)
Objective: Isolation of the free amine this compound.
-
Dissolve the Boc-protected intermediate from Protocol A in DCM (0.5 M).
-
Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 2–4 hours.
-
Workup: Concentrate to dryness.
-
Critical Step: The product will be a TFA or HCl salt.[1] To obtain the free base, redissolve in DCM and wash with saturated Na₂CO₃ (pH > 10) rapidly to avoid water solubility issues, or use ion-exchange resin.
-
Downstream Application: Synthesis of C4-Ketones
The primary value of this scaffold is its conversion into a Weinreb amide, followed by ketone synthesis.
Workflow Diagram (DOT Visualization)
Figure 2: Strategic workflow from piperidone to functionalized ketone via the N-alkoxyamine intermediate.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | pH too high or low | Ensure AcOH is stoichiometric to the amine HCl salt. pH must be ~5–6.[3] |
| Alcohol Byproduct | Direct reduction of ketone | STAB is old/degraded or reaction lacks AcOH. Use fresh STAB. Ensure pre-stir time (30 min) before adding reductant. |
| Over-alkylation | Reaction time too long | While rare for this specific amine due to steric bulk, monitor TLC strictly. |
| Sticky Solid | Boron salts trapped | Perform a "Rochelle's Salt" (Potassium Sodium Tartrate) wash during workup to solubilize boron complexes. |
Analytical Validation (Expected NMR Signals):
-
¹H NMR (CDCl₃): Look for the characteristic N-methoxy singlet (~3.5 ppm) and N-methyl singlet (~2.6 ppm). The C4-methine proton usually appears as a multiplet around 2.6–3.0 ppm.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link(Foundational text on reductive amination selectivity).
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link(The definitive guide on STAB protocols).
-
Nahm, S.; Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link(Origin of the Weinreb functionality).
-
BenchChem Application Note. (2025). The Versatility of N-Boc-4-hydroxypiperidine and Derivatives. Link(General piperidine handling protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-methoxy-N-methylpiperidin-4-amine Derivatives
Welcome to the technical support center for the purification of N-methoxy-N-methylpiperidin-4-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable synthetic intermediates. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common purification challenges and achieve high-purity compounds.
The unique structure of N-methoxy-N-methylamines, often referred to as Weinreb amides, combined with the basic piperidine core, presents a specific set of purification hurdles.[1] This guide provides not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound derivatives.
Q1: My purified this compound derivative appears as a yellow or brown oil. What causes this discoloration and how can I remove it?
A: Discoloration, typically a yellow to brown hue, in piperidine derivatives is often a result of oxidation.[2] Exposure to air and light can lead to the formation of colored impurities. While minor discoloration may not impact all subsequent reactions, it is advisable to purify the compound for sensitive applications.
Recommended Solutions:
-
Vacuum Distillation: This is a highly effective method for separating the desired product from non-volatile, colored polymeric impurities.[3]
-
Column Chromatography: Using silica gel can effectively separate the target compound from colored byproducts.[3]
-
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the compound, stirred, and then filtered to remove colored impurities.
Q2: What are the most common impurities I should expect when synthesizing this compound derivatives?
A: A thorough understanding of potential impurities is crucial for devising an effective purification strategy.[4] Common impurities include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.[4]
-
Byproducts: Arising from side reactions.[4]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction can sometimes have polarities similar to the desired product.[4]
-
Oxidation Products: As mentioned, these can lead to discoloration.[4]
-
Residual Solvents: Solvents from the reaction or workup.
-
Water: Can be a significant impurity, especially following aqueous workup procedures.[4]
Q3: Can I use crystallization to purify my this compound derivative?
A: While many N-methoxy-N-methylamides are oils, crystallization can be a powerful purification technique if your derivative is a solid or can be converted into a stable crystalline salt.[5][6] Piperidine derivatives can form salts with various acids, and these salts often have better crystallization properties than the free base.[7][8]
General approach for salt crystallization:
-
Dissolve the crude free base in a suitable organic solvent.
-
Add a solution of an acid (e.g., HCl in ether, or an organic acid) to precipitate the salt.
-
The resulting solid can then be recrystallized from an appropriate solvent system.[9]
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during the purification process.
Issue 1: Peak Tailing During Silica Gel Column Chromatography
One of the most frequent challenges in purifying basic compounds like piperidine derivatives on silica gel is peak tailing. This phenomenon leads to poor separation, broad peaks, and often results in impure fractions.
Causality: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the elution of the compound and causes the characteristic tailing.
Solutions to Mitigate Peak Tailing:
1. Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase. This base will compete with your compound for the acidic sites on the silica gel, thus reducing the strong interaction and improving peak shape.
-
Recommended Modifier: Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is typically used.
-
Alternative: Ammonia in methanol can also be effective.
-
Table 1: Mobile Phase Modifier Comparison
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Triethylamine (Et₃N) | 0.1 - 1% | Volatile, easily removed under vacuum. | Strong odor. |
| Ammonia (in MeOH) | 0.5 - 2% | Effective for very basic compounds. | Can be more difficult to remove completely. |
2. Use of Deactivated Silica Gel:
-
Commercially available deactivated silica gel, or silica gel treated with a reagent to cap the acidic silanol groups, can be used.
-
Alternatively, you can prepare your own by pre-treating the silica gel with a solution of triethylamine in your chosen solvent system before packing the column.
3. Switching to an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[10]
-
Reversed-Phase Chromatography (C18): For polar amine derivatives, reversed-phase flash chromatography can be a powerful tool.[11] The separation is based on hydrophobicity, avoiding the issues with acidic stationary phases.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Column Preparation: Pack a flash chromatography column with silica gel using your initial mobile phase (e.g., 98:2 dichloromethane:methanol) that includes 0.5% triethylamine.[12]
-
Sample Preparation: Dissolve your crude this compound derivative in a minimal amount of the mobile phase.[12]
-
Loading: Carefully load the sample onto the top of the silica gel bed.[12]
-
Elution: Begin elution, and if necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.[12]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]
Issue 2: Difficulty Separating from Non-Polar Impurities
If your crude product contains significant non-polar impurities, separating them from your relatively polar this compound derivative can be challenging using normal-phase chromatography alone.
Causality: While your target compound is polar, it may still have some affinity for less polar mobile phases, leading to co-elution with non-polar impurities.
Solution: Acid-Base Extraction
An acid-base extraction is a highly effective technique to separate basic compounds like your piperidine derivative from neutral or acidic impurities.[4] This method exploits the ability of the basic piperidine nitrogen to be protonated by an acid, rendering it water-soluble.
Experimental Protocol: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.[4]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[4]
-
Separation: Separate the two layers. The organic layer containing the impurities can be discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is >10. This deprotonates your compound, making it organic-soluble again. Extract the deprotonated product back into an organic solvent (e.g., dichloromethane) by performing several extractions.[4]
-
Drying and Concentration: Combine the organic extracts, dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate purification method for your this compound derivative.
Caption: Decision workflow for purification method selection.
Issue 3: Removing Water-Soluble Impurities
After an aqueous workup, your organic extracts may still contain water-soluble impurities, such as salts or highly polar byproducts.
Causality: Incomplete phase separation or slight miscibility of solvents can lead to the carryover of aqueous-soluble components into the organic layer.
Solution: Brine Wash and Proper Drying
A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) is a standard and effective technique to remove residual water and many water-soluble impurities.
Experimental Protocol: Post-Extraction Workup
-
Brine Wash: After your final extraction step, wash the combined organic layers with brine. The high salt concentration in the brine helps to "pull" water out of the organic phase.
-
Drying: Separate the organic layer and dry it over a suitable drying agent.
Table 2: Common Drying Agents for Organic Solvents
| Drying Agent | Suitable Solvents | Comments |
| Sodium Sulfate (Na₂SO₄) | Most common organic solvents | High capacity, but slow. |
| Magnesium Sulfate (MgSO₄) | Most common organic solvents | Fast and high capacity. |
| Potassium Hydroxide (KOH) | Basic compounds in non-protic solvents | Basic, suitable for drying amines.[4] |
-
Filtration and Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain your product.
Visualizing the Acid-Base Extraction Process
This diagram illustrates the principle of separating a basic product from neutral impurities using acid-base extraction.
Caption: Workflow for acid-base extraction.
References
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
- Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.
-
Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]
-
PubMed. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
- Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
-
Tetrahedron Letters. (1981). n-methoxy-n-methylamides. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
IUCr Journals. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
WIPO Patentscope. (2002). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
-
AWS. (n.d.). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
-
JACS Au. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. Retrieved from [Link]
-
PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Retrieved from [Link]
- Google Patents. (1944). US2363158A - Process for the purification of piperidine.
- Google Patents. (1944). US2363157A - Process for purifying piperidine.
-
Taylor & Francis Online. (2009). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
CHIMIA. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
Technology Networks. (n.d.). A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. Retrieved from [Link]
-
Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]
- 7. Crystal structure and characterization of the sulfamethazine-piperidine salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. flinnsci.com [flinnsci.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
optimal solvent selection for N-methoxy-N-methylpiperidin-4-amine reactions
<Technical Support Center: Optimal Solvent Selection for N-methoxy-N-methylpiperidin-4-amine Reactions
A Foreword for the Practicing Scientist: The compound "this compound" is specific and appears in chemical supplier databases, though extensive reaction data in peer-reviewed literature is sparse.[1][2] This guide is built on the foundational principles of solvent effects on the primary reactive center of this molecule: the secondary amine on the piperidine ring. The principles and troubleshooting steps outlined here are broadly applicable to reactions involving secondary amines, particularly those on aliphatic rings, such as acylation, alkylation, and nucleophilic substitution.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in my reaction? Why is selection so critical?
A solvent does more than just dissolve reactants. It is an active participant in the reaction environment and critically influences outcomes by:
-
Stabilizing Reactants and Intermediates: A solvent's polarity can stabilize charged intermediates or transition states, accelerating the reaction. For instance, polar protic solvents can stabilize the ionic intermediates common in SN1 reactions.[3]
-
Modulating Nucleophilicity: The choice between a protic (e.g., ethanol, water) and an aprotic (e.g., DMF, acetonitrile) solvent can dramatically alter the reactivity of your amine. Protic solvents can form hydrogen bonds with the amine's lone pair, creating a solvent "cage" that hinders its ability to act as a nucleophile.
-
Controlling Reaction Temperature: The boiling point of a solvent provides an effective and simple way to control the reaction temperature, which in turn affects reaction rate and selectivity.
-
Influencing Reaction Pathways: A solvent can determine whether a reaction proceeds via an SN1 or SN2 pathway or can promote side reactions like eliminations.
Q2: I'm setting up a new reaction with this compound. How do I choose a starting solvent?
For a typical reaction involving a secondary amine like this, such as an acylation or alkylation, a polar aprotic solvent is often the best starting point.
-
Rationale: These solvents possess good solvating power for a range of reagents but do not have acidic protons that can deactivate the amine nucleophile through hydrogen bonding.[3]
-
Good Starting Choices:
-
Acetonitrile (MeCN): Versatile, relatively low boiling point for easy removal.
-
N,N-Dimethylformamide (DMF): Excellent solvating power, but its high boiling point can make it difficult to remove.
-
Dichloromethane (DCM): Good for reactions at or below room temperature; less polar than MeCN or DMF.
-
Tetrahydrofuran (THF): A common choice, particularly for reactions involving organometallics or hydrides.
-
Q3: My starting materials are not fully dissolving. Should I heat the mixture or change the solvent?
Poor solubility is a common cause of slow or incomplete reactions.
-
First, consider a stronger solvent: If you started in a less polar solvent like DCM or THF, switching to a more powerful polar aprotic solvent like DMF or DMSO might be necessary.
-
Heating as a second option: Gently warming the mixture can increase solubility and reaction rate. However, be cautious, as heating can also promote the formation of undesired byproducts.
-
Use a co-solvent: In some cases, adding a small amount of a co-solvent can improve solubility without drastically changing the reaction environment.
Q4: What is the impact of water in my solvent?
For many amine reactions, especially acylations with reactive electrophiles like acyl chlorides, water is detrimental. Acyl chlorides can be rapidly hydrolyzed by water to form unreactive carboxylic acids, reducing your yield.[4]
-
Solution: Always use anhydrous (dry) solvents when working with moisture-sensitive reagents. Ensure your glassware is thoroughly dried before use.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter and links them to solvent-related causes.
| Problem | Probable Cause (Solvent-Related) | Suggested Solution & Explanation |
| 1. Low or No Product Yield | Poor Solubility of Reactants: The reactants are not in the same phase, preventing them from reacting efficiently. | Switch to a more polar aprotic solvent like DMF or DMSO. These solvents are excellent at dissolving a wide range of organic molecules and salts.[5] |
| Solvent Deactivation of Nucleophile: A protic solvent (e.g., ethanol, methanol) is hydrogen-bonding with your amine, reducing its nucleophilicity.[3] | Change to a polar aprotic solvent (e.g., MeCN, THF, DMF). This frees the amine's lone pair, making it a more potent nucleophile for the desired reaction. | |
| Inadequate Stabilization of Transition State: The solvent polarity does not match the polarity of the reaction's transition state, leading to a high activation energy barrier. | For SN2 reactions, which are common for amines, polar aprotic solvents are generally preferred as they solvate the cation but leave the nucleophile relatively free and reactive.[5] | |
| 2. Significant Byproduct Formation | Solvent Participation in the Reaction: Some solvents, while appearing inert, can react under certain conditions. For example, DCM can act as an alkylating agent with strong nucleophiles at elevated temperatures. | Choose a more robust solvent. For higher temperature reactions, consider toluene or 1,4-dioxane. Always check for potential reactivity between your solvent and reagents, especially when using strong bases or nucleophiles. |
| Solvent Promoting Side Reactions (e.g., Elimination): For alkylation reactions with secondary halides, a highly polar solvent might favor E2 elimination over SN2 substitution. | Consider a less polar solvent to disfavor the formation of charged intermediates characteristic of elimination pathways. Screening solvents like THF, DCM, and acetonitrile is recommended. | |
| Over-alkylation (for N-alkylation): In some cases, the initial product is more nucleophilic than the starting amine, leading to multiple additions. | While often controlled by stoichiometry, solvent choice can play a role. Using a less polar solvent can sometimes temper reactivity and improve selectivity. | |
| 3. Difficult Product Isolation / Purification | High-Boiling Point Solvent: Solvents like DMF or DMSO are difficult to remove under vacuum. | If possible, use a lower-boiling solvent like MeCN, THF, or ethyl acetate. If a high-boiling solvent is necessary, consider techniques like lyophilization (freeze-drying) or aqueous extraction to remove the bulk of the solvent before chromatography. |
| Emulsion During Aqueous Workup: The solvent is partially miscible with water (e.g., THF, acetonitrile), making phase separation difficult. | To break an emulsion, try adding brine (saturated NaCl solution). This increases the polarity of the aqueous phase, forcing better separation. Alternatively, if the product is stable, remove the organic solvent on a rotary evaporator before performing the aqueous extraction. |
Part 3: Protocols & Workflows
Workflow for Optimal Solvent Selection
This diagram outlines a logical decision-making process for selecting and optimizing a solvent for your reaction.
Caption: A decision tree for systematic solvent selection and troubleshooting.
Protocol 1: General Solvent Screening for Acylation
This protocol describes a parallel screening method to efficiently identify the best solvent for an acylation reaction (e.g., with an acyl chloride).
Objective: To determine the optimal solvent for the N-acylation of this compound with a representative acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Tertiary amine base (e.g., Triethylamine, Et₃N)[4]
-
Anhydrous solvents for screening (DCM, MeCN, THF, DMF)
-
Small reaction vials with stir bars
-
TLC plates and LC-MS for analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound and triethylamine (1.2 equivalents) in a suitable solvent (e.g., DCM).
-
Dispensing: To four separate reaction vials, add 1.0 mL of each screening solvent (DCM, MeCN, THF, DMF).
-
Reactant Addition: To each vial, add an equal aliquot of the amine/base stock solution. Ensure all vials contain the same molar quantity of the amine (e.g., 0.1 mmol).
-
Initiation: Add the acyl chloride (1.05 equivalents) to each vial.[4] It is best to add it as a solution in the respective solvent to ensure accurate addition.
-
Reaction: Stir all reactions at room temperature. Monitor the progress of each reaction by TLC at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Analysis: Quench a small aliquot from each reaction with a few drops of methanol and analyze by LC-MS to determine the relative conversion to the desired amide product.
-
Evaluation: Compare the reaction rates and cleanliness across the different solvents. The solvent that provides the fastest conversion with the fewest byproducts is the optimal choice for further optimization and scale-up.
Part 4: Data & Visualizations
Table 1: Properties of Common Solvents for Amine Reactions
| Solvent | Abbreviation | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dichloromethane | DCM | Halogenated | 9.1 | 40 | Good for RT reactions; volatile; can be reactive.[6] |
| Tetrahydrofuran | THF | Ether | 7.6 | 66 | Common for organometallic reagents; can form peroxides. |
| Acetonitrile | MeCN | Nitrile | 37.5 | 82 | Excellent polar aprotic choice; easy to remove.[5] |
| Ethanol | EtOH | Protic Alcohol | 24.5 | 78 | Can deactivate nucleophiles; useful for reductive aminations.[7] |
| N,N-Dimethylformamide | DMF | Amide | 36.7 | 153 | Powerful solvent; high boiling point makes removal difficult.[5] |
| Dimethyl Sulfoxide | DMSO | Sulfoxide | 46.7 | 189 | Very strong solvent; extremely high boiling point.[5] |
| Toluene | - | Aromatic | 2.4 | 111 | Good for higher temperatures; non-polar. |
Solvent Properties vs. Reaction Problems
This diagram illustrates how specific solvent properties can lead to common experimental issues.
Caption: A cause-and-effect map linking solvent properties to experimental problems.
References
- BenchChem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
- Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- The Journal of Organic Chemistry. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing.
- PMC. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
- ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
- BLD Pharm. (n.d.). This compound.
- PubChem. (n.d.). 1-methoxy-n-methylpiperidin-4-amine.
Sources
- 1. 1517779-75-7|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-methoxy-n-methylpiperidin-4-amine (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
stability of N-methoxy-N-methylpiperidin-4-amine in acidic vs basic media
An in-depth guide to the chemical stability of N-methoxy-N-methylpiperidin-4-amine, a crucial consideration for its handling, storage, and application in experimental workflows. This guide provides a detailed analysis of its behavior in both acidic and basic environments, offering troubleshooting advice and practical experimental protocols for researchers, scientists, and drug development professionals.
Technical Support Center: this compound Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this molecule revolves around the N-methoxy-N-methylamine moiety, which is analogous to a Weinreb amide. This functional group is susceptible to hydrolysis, particularly under acidic conditions. The piperidine ring itself is generally stable, but the exocyclic primary amine and the tertiary amine within the ring can be protonated, influencing the molecule's overall properties and reactivity.
Q2: How does this compound behave in acidic media?
In the presence of acid, this compound is prone to hydrolysis. This reaction is catalyzed by acid and typically requires elevated temperatures to proceed at a significant rate.[1][2] The process involves the cleavage of the N-O bond of the N-methoxy-N-methylamine group.
The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the following steps[3][4]:
-
Protonation of the oxygen atom (in a standard amide, this would be the carbonyl oxygen) makes the molecule more electrophilic.
-
A weak nucleophile, such as water, attacks the activated carbon atom.
-
A series of proton transfers occurs, leading to the formation of a good leaving group.
-
The bond cleaves, resulting in the formation of a carboxylic acid and an amine (or their derivatives).[3]
In the case of this compound, this would result in the formation of a piperidine derivative and N,O-dimethylhydroxylamine. It is important to note that the amine groups on the molecule will be protonated in acidic conditions, which can affect its solubility and reactivity.
Caption: Acid-catalyzed hydrolysis of this compound.
Q3: Is this compound stable in basic media?
N-methoxy-N-methylamines are generally more resistant to basic conditions than acidic ones.[5] However, hydrolysis can still occur, typically requiring strong bases and heat.[6][7] The reaction proceeds via nucleophilic attack of a hydroxide ion.
Under strongly basic conditions, an alternative degradation pathway involving an E2 elimination has been observed for some N-methoxy-N-methylamides, which generates formaldehyde and an N-methylamide anion.[8] While less common, this possibility should be considered when using highly basic reagents.
Caption: Base-catalyzed hydrolysis of this compound.
Q4: What about the stability of the piperidine ring itself?
The piperidine ring is a saturated heterocycle and is generally considered to be chemically robust under most acidic and basic conditions. Significant degradation of the piperidine ring would require more forceful conditions, such as high temperatures or the presence of strong oxidizing agents.[9][10] Therefore, in typical experimental settings focusing on the reactivity of the N-methoxy-N-methylamine group, the piperidine core is expected to remain intact.
Troubleshooting Guide
Issue: Unexpected peaks appear in my analytical data (HPLC, LC-MS) after my reaction or work-up.
This is a common sign of compound degradation. The table below summarizes potential degradation products to help in their identification.
| Condition | Potential Degradation Product | Expected Molecular Weight Change | Notes |
| Acidic | Piperidine-4-carboxylic acid derivative | Dependent on starting material | The primary amine will be protonated. |
| Acidic | N,O-dimethylhydroxylammonium salt | MW = 61.08 (free base) | This is a common byproduct of Weinreb amide cleavage. |
| Basic | Piperidine-4-carboxylate salt | Dependent on starting material | Will exist as a salt in the basic solution. |
| Basic | N,O-dimethylhydroxylamine | MW = 61.08 | |
| Strongly Basic | Formaldehyde | MW = 30.03 | May be observed as a byproduct of E2 elimination.[8] |
Issue: How can I minimize degradation during my experiments?
-
pH Control: If possible, maintain a neutral or near-neutral pH. If acidic or basic conditions are required, use the mildest reagents and shortest reaction times necessary.
-
Temperature: Avoid excessive heating, as hydrolysis is temperature-dependent.[1][6] Perform reactions at the lowest effective temperature.
-
Aqueous Work-up: When quenching a reaction, do so at low temperatures (e.g., in an ice bath) to dissipate any heat generated. Promptly neutralize the solution and extract the product to minimize its exposure time to harsh pH conditions.
-
Storage: Store the compound in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term degradation.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol outlines a general method to assess the stability of this compound under specific pH and temperature conditions using HPLC.
Caption: Workflow for assessing compound stability.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate organic solvent like acetonitrile or methanol.
-
Test Conditions: In separate vials, place your desired aqueous media (e.g., buffers at pH 2, 7, and 12).
-
Incubation: Spike a small volume of the stock solution into each test condition vial to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Place the vials at the desired test temperature (e.g., room temperature or 40°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot to prevent further degradation before analysis.
-
Analysis: Analyze each sample by a suitable, validated HPLC method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid or triethylamine is a common starting point.
-
Data Interpretation: Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation. New peaks appearing in the chromatogram correspond to degradation products.
Protocol 2: Recommended Quenching and Work-up Procedure
To minimize degradation during the work-up of a reaction performed under acidic or basic conditions:
-
Cooling: Before quenching, cool the reaction mixture to 0°C in an ice-water bath.
-
Neutralization:
-
For acidic reactions: Slowly add a cold, dilute base (e.g., saturated aqueous sodium bicarbonate or 1 M NaOH) with vigorous stirring until the pH is neutral (pH ~7-8).
-
For basic reactions: Slowly add a cold, dilute acid (e.g., 1 M HCl or saturated aqueous ammonium chloride) with vigorous stirring until the pH is neutral (pH ~6-7).
-
-
Extraction: Immediately extract the neutralized aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
By following these guidelines and understanding the underlying chemical principles, researchers can effectively manage the stability of this compound in their experimental designs.
References
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. Department of Chemistry. Retrieved from [Link]
-
Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Retrieved from [Link]
- Hansen, et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Freeman, H. C., & Guss, J. M. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
- Smentek, L., et al. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
-
Allen, T. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynce.com [biosynce.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Synthesis and Workup of N-methoxy-N-methylpiperidin-4-amine
Welcome to the Technical Support Center for the synthesis of N-methoxy-N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to navigate the challenges of synthesizing and purifying this important building block.
Overview of the Synthesis
The synthesis of this compound typically proceeds via a two-step route starting from the commercially available N-Boc-4-piperidone. This strategy involves the formation of the N-methoxy-N-methylamine (Weinreb amide) functionality, followed by the deprotection of the piperidine nitrogen.
The overall synthetic pathway can be visualized as follows:
Validation & Comparative
A Comparative Guide to the Spectroscopic-Structural Analysis of N-methoxy-N-methylpiperidin-4-amine via FTIR
Introduction: The Need for Precise Characterization
In the landscape of modern drug discovery and organic synthesis, piperidine scaffolds are ubiquitous, forming the core of numerous pharmacologically active agents. The functionalization of this privileged structure allows for the fine-tuning of physicochemical and biological properties. N-methoxy-N-methylpiperidin-4-amine is one such derivative, incorporating an N-alkoxyamine (also known as a hydroxylamine ether) moiety. This functional group is of particular interest due to its presence in various bioactive molecules and its utility as a synthetic intermediate.
Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups. This guide offers an in-depth analysis of the expected FTIR characteristic peaks for this compound, provides a comparative analysis with structurally related compounds, and details a robust experimental protocol for data acquisition.
Molecular Structure and Vibrational Mode Analysis
To interpret the FTIR spectrum of this compound, we must first deconstruct its molecular architecture to identify the bonds that will produce characteristic vibrational absorptions.
Caption: Molecular structure of this compound.
The key vibrational modes arise from the following structural features:
-
Saturated Piperidine Ring: Comprising C-H, C-C, and C-N single bonds. The nitrogen in the ring is a tertiary amine.
-
Exocyclic N-Alkoxy-N-methylamine Group: This is the most diagnostic part of the molecule, containing C-N, N-O, and O-C bonds. This nitrogen is also tertiary.
-
Alkyl C-H Bonds: Present in the CH₂ groups of the ring and the two CH₃ groups.
A critical feature to note is the absence of N-H bonds . Therefore, the characteristic N-H stretching and bending vibrations typically seen in primary and secondary amines will be absent, which is a key differentiating feature.[1]
Predicted FTIR Characteristic Peaks
Based on established group frequencies for similar structural motifs, the FTIR spectrum of this compound is predicted to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comments |
| 2970 - 2940 | C-H Asymmetric Stretch (CH₃) | Strong | Corresponds to the asymmetric stretching of C-H bonds in the N-methyl and O-methyl groups. |
| 2940 - 2850 | C-H Stretch (CH₂) | Strong | Arises from the symmetric and asymmetric stretching of C-H bonds within the piperidine ring. This region will likely contain multiple overlapping peaks. |
| 2830 - 2815 | C-H Stretch (CH₃) | Medium | Corresponds to the symmetric stretching of the C-H bonds in the methyl groups. |
| 1470 - 1440 | C-H Bending (Scissoring/Asymm.) | Medium | Includes CH₂ scissoring from the piperidine ring and asymmetric bending of the CH₃ groups. |
| 1380 - 1370 | C-H Bending (Symmetric) | Medium to Weak | Symmetric "umbrella" mode bending of the CH₃ groups. |
| 1250 - 1020 | C-N Stretch (Aliphatic Amine) | Medium to Strong | This is a critical region. It will contain overlapping contributions from the C-N bonds within the piperidine ring and the exocyclic C-N bond. Tertiary amines often show strong bands in this area. |
| 1150 - 1085 | C-O Stretch (Ether-like) | Strong | The N-O-C bond is structurally similar to an ether linkage and is expected to produce a strong, characteristic absorption band in this region. |
| 1000 - 950 | N-O Stretch | Medium | This is the most diagnostic peak for the N-alkoxyamine functionality. The N-O single bond stretch in hydroxylamine and its derivatives is typically found in this region.[2][3] The exact position can be influenced by coupling with other vibrations. |
| < 1000 | Fingerprint Region | Complex | This region will contain a complex pattern of C-C stretches, C-H rocks, and other skeletal vibrations unique to the molecule's overall structure. |
Comparative Spectroscopic Analysis
The identity of a compound is often confirmed by comparing its spectrum to that of known, structurally similar molecules. This highlights the unique spectral features introduced by specific functional groups.
Comparison with Piperidine
Piperidine is the parent heterocycle. Its FTIR spectrum is dominated by absorptions from its C-H, C-C, C-N, and, most importantly, its N-H bond.[4]
-
Key Difference: The most striking difference will be the absence of the N-H stretching band (typically a medium, somewhat broad peak around 3300 cm⁻¹) in the spectrum of our target molecule. Piperidine, as a secondary amine, clearly shows this peak.[4][5] The N-H bending vibration (around 1650-1580 cm⁻¹) will also be absent.
-
New Peaks: The spectrum of this compound will feature the strong C-O stretch and the medium N-O stretch, which are completely absent in piperidine.
Comparison with 4-Aminopiperidine
4-Aminopiperidine is a closer structural analog, differing only in the substitution on the exocyclic amine. It contains a primary amine (-NH₂) group.[6][7]
-
Key Difference: Primary amines are characterized by two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[8] These two sharp-to-medium peaks will be absent in the spectrum of our target molecule.
-
Additional Differences: 4-Aminopiperidine also exhibits a characteristic N-H scissoring (bending) vibration around 1650-1580 cm⁻¹.[8] The absence of this band, coupled with the disappearance of the N-H stretches, provides conclusive evidence for the tertiary nature of the exocyclic amine in our target compound.
-
New Peaks: Again, the appearance of the strong C-O stretch (~1100 cm⁻¹) and the N-O stretch (~970 cm⁻¹) are the unique positive identifiers for the N-methoxy-N-methyl group.
This comparative approach provides a self-validating system: the disappearance of known peaks (N-H vibrations) and the appearance of new, predicted peaks (C-O, N-O vibrations) together build a highly confident structural assignment.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred technique for liquid or low-melting solid samples due to its minimal sample preparation and ease of cleaning.
Causality of Experimental Choices
-
Technique (ATR): Chosen for its speed and the elimination of the need for KBr pellets or solvent dilutions, which can introduce interfering absorptions (e.g., water). The direct contact of the sample with the ATR crystal (typically diamond or germanium) ensures a high-quality, reproducible spectrum.
-
Background Scan: Essential for removing interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic absorptions from the spectrometer's optical components. A fresh background should be taken before each new sample.
-
Number of Scans (e.g., 32): Co-adding multiple scans improves the signal-to-noise ratio (S/N). A higher S/N allows for the confident identification of weaker absorption bands, such as the N-O stretch.
-
Resolution (4 cm⁻¹): This is standard for routine analysis, providing sufficient detail to resolve most characteristic functional group bands without unnecessarily long scan times.
Step-by-Step Workflow
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a background spectrum and ensuring no contaminant peaks are present.
-
Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal. If it is a low-melting solid, gently press a small amount onto the crystal to ensure good contact.
-
Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan (e.g., 32 scans at 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be displayed in terms of absorbance or % transmittance vs. wavenumber (cm⁻¹). Perform baseline correction if necessary.
-
Peak Analysis: Identify and label the key characteristic peaks as detailed in the table above.
-
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent.
Caption: Workflow for ATR-FTIR data acquisition and analysis.
Alternative & Complementary Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive structural elucidation relies on multiple techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide detailed information on the number of unique proton environments, their connectivity (via spin-spin coupling), and chemical shifts. It would clearly distinguish the protons on the piperidine ring, the N-CH₃, and the O-CH₃ groups.
-
¹³C NMR: Would show the number of unique carbon atoms, confirming the molecular backbone. The chemical shifts would differentiate the ring carbons from the methyl and methoxy carbons.
-
Comparison to FTIR: NMR provides a detailed map of the carbon-hydrogen framework, whereas FTIR provides a direct view of the functional groups (C-N, C-O, N-O). They are highly complementary.
-
-
Mass Spectrometry (MS):
-
Function: Determines the precise molecular weight of the compound and provides information about its fragmentation pattern.
-
Utility: High-resolution MS would confirm the elemental formula. The fragmentation pattern could reveal the loss of key pieces, such as the methoxy group (-OCH₃) or the entire N-methoxy-N-methylamine side chain, further corroborating the proposed structure.
-
Conclusion
The FTIR spectrum of this compound is defined by a unique combination of vibrational absorptions. The definitive positive evidence for its structure comes from the simultaneous observation of strong C-H stretching bands below 3000 cm⁻¹, a strong, ether-like C-O stretching band around 1100 cm⁻¹, and a medium-intensity N-O stretching band near 970 cm⁻¹. Equally crucial is the negative evidence: the complete absence of N-H stretching and bending vibrations, which definitively distinguishes it from its primary and secondary amine precursors. By using a comparative approach and a robust experimental protocol, FTIR spectroscopy serves as a powerful, first-line tool for the structural verification of this and other functionalized piperidine derivatives.
References
-
Larkin, P. J., et al. (1998). Vibrational analysis of some important group frequencies of melamine derivatives containing methoxymethyl, and carbamate substituents: mechanical coupling of substituent vibrations with triazine ring modes. Vibrational Spectroscopy, 17(1), 53-72.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 424361, 4-Piperidinamine.
-
SpectraBase. (n.d.). Piperidine hydrochloride.
-
SpectraBase. (n.d.). Piperidine.
-
NIST. (n.d.). Piperidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
-
NIST. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
-
Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. ResearchGate.
-
Wang, Y., et al. (2021). The infrared spectrum of pure substances acquired by ReactIR15. ResearchGate.
-
SpectraBase. (n.d.). N-Boc-4-aminopiperidine.
-
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
-
Giguère, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Journal of Chemistry, 30(12), 948-962.
-
Slovenian Ministry of Interior. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine.
-
Thermo Fisher Scientific. (n.d.). 4-Aminopiperidine, 95%.
-
Feng, Y., et al. (2023). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate.
-
de la Concepción, R., et al. (2024). Hydroxylamine in astrophysical ices: Infrared spectra and cosmic-ray-induced radiolytic chemistry. Astronomy & Astrophysics, 682, A15.
-
analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.
-
Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, 4(10), 607-614.
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry.
-
University of California, Los Angeles. (n.d.). IR Absorption Table.
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminopiperidine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
